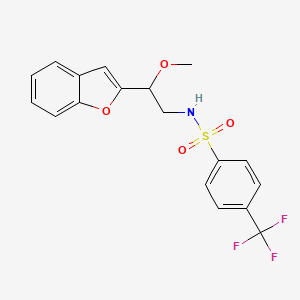

![molecular formula C23H22FN7O2 B2817233 1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923218-31-9](/img/structure/B2817233.png)

1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of the [1,2,4]triazino[3,4-f]purine class of compounds. These compounds are characterized by a purine ring (a type of heterocyclic aromatic organic compound), which is fused with a [1,2,4]triazine ring (another type of heterocyclic compound). The presence of fluorophenyl and aminoethyl functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis process for this compound is not available, compounds of this class are typically synthesized through a series of reactions involving aromatic nucleophilic substitution and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the purine and triazine rings, along with the attached functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aminoethyl and fluorophenyl groups. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties that could be predicted include a high degree of aromaticity due to the fused ring system, potential hydrogen bonding due to the presence of the amino group, and potential lipophilicity due to the presence of the phenyl groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Anticancer, Anti-HIV-1, and Antimicrobial Activities : Research has detailed the synthesis of some new triazino and triazolo[4,3-e]purine derivatives, showing significant in vitro anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Some compounds also displayed moderate anti-HIV-1 activity and substantial antimicrobial effectiveness against pathogens like P. aeruginosa and S. aureus (Ashour et al., 2012).

Antitumor Activity and Vascular Relaxing Effect : Novel purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f] purines have been synthesized, with one compound showing activity against P 388 leukemia. While the vascular relaxing effects of some derivatives were explored, none demonstrated potent activity (Ueda et al., 1987).

Molluscicidal Agents : A study introduced new fluorine substituted triazinone derivatives as molluscicidal agents against snails responsible for Bilharziasis diseases, comparing their efficacy with the standard drug, Baylucide (Al-Romaizan et al., 2014).

Facile Synthesis of Triazinopurines : The reaction of diamino xanthine with diketones in the presence of boric acid or polyphosphoric acid led to the synthesis of [1,2,4]triazino[3,2-f]purines, contributing to the chemical knowledge base of purine derivatives (Ueda et al., 1988).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(2-fluoroanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O2/c1-28-20-19(21(32)29(2)23(28)33)30-14-18(15-8-4-3-5-9-15)27-31(22(30)26-20)13-12-25-17-11-7-6-10-16(17)24/h3-11,25H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXGZJJZTULFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=CC=C4F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

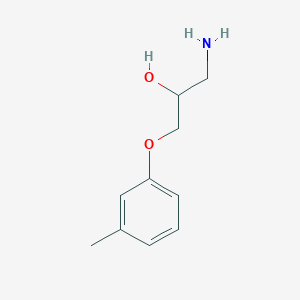

![(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester](/img/structure/B2817150.png)

![4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2817151.png)

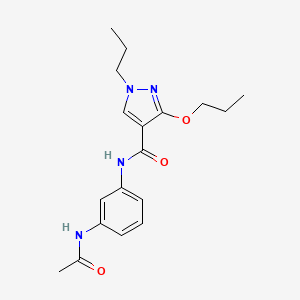

![N~4~-(2-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2817152.png)

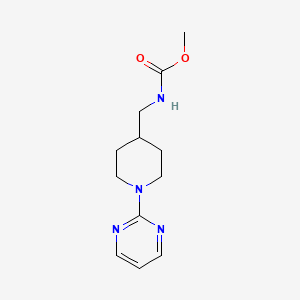

![4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2817157.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2817160.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2817161.png)

![6-(2,4,5-Trichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2817162.png)

![2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile](/img/structure/B2817163.png)

![8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2817171.png)

![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)